molecular formula C8H12O4 B14232138 Methyl 5-(acetyloxy)pent-3-enoate CAS No. 583047-49-8

Methyl 5-(acetyloxy)pent-3-enoate

Cat. No.: B14232138
CAS No.: 583047-49-8
M. Wt: 172.18 g/mol
InChI Key: LVBUDNBVOZTDBU-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)pent-3-enoate is an α,β-unsaturated ester characterized by a pent-3-enoate backbone with a methyl ester group at the C1 position and an acetyloxy (AcO-) substituent at the C5 position. This compound is of interest in organic synthesis due to the reactivity of its conjugated double bond and ester functionalities, which enable participation in cycloadditions, hydrolysis, and nucleophilic substitutions.

Properties

CAS No.

583047-49-8

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 5-acetyloxypent-3-enoate

InChI

InChI=1S/C8H12O4/c1-7(9)12-6-4-3-5-8(10)11-2/h3-4H,5-6H2,1-2H3

InChI Key

LVBUDNBVOZTDBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(acetyloxy)pent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxypent-3-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(acetyloxy)pent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 5-hydroxypent-3-enoic acid.

    Substitution: Formation of various substituted pentenoates.

Scientific Research Applications

Methyl 5-(acetyloxy)pent-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of prodrugs that can release active compounds in the body.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 5-(acetyloxy)pent-3-enoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological responses. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to its biological activity. The double bond and ester functionalities also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-(acetyloxy)pent-3-enoate with key analogs from the literature, focusing on substituent effects, synthetic yields, stereoselectivity, and reactivity.

Substituent Effects and Functional Group Diversity

Table 1: Structural and Functional Comparison
Compound Name Substituent at C5 Key Functional Groups Molecular Weight (g/mol) Yield (%) Key Reactivity/Applications
This compound (hypothetical) Acetyloxy Ester, α,β-unsaturated carbonyl ~174 (calculated) N/A Hydrolysis, Michael additions
(S,E)-Methyl 5-(allyloxy)-2-(((benzyloxy)carbonyl)amino)pent-3-enoate Allyloxy, benzyloxy, amino Ester, allyl ether, carbamate 342.1310 44 Pd-catalyzed coupling, amino acid synthesis
Methyl (Z)-3-(dioxaborolan-2-yl)-5-(thiophen-2-yl)pent-3-enoate Thiophene, dioxaborolane Boron ester, thiophene Not reported 63 Protoborylation, cross-coupling
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyloxy, diphenyl Alkyne, bulky aryl groups 424.45 (calculated) Not reported Propargylation, crystal engineering

Key Observations :

  • Electronic Effects: The acetyloxy group in the target compound is more electron-withdrawing than the allyloxy group in , which may enhance the electrophilicity of the α,β-unsaturated ester, favoring Michael additions.
  • Steric Effects : Bulky substituents, such as the diphenyl groups in , hinder nucleophilic attacks at the alkyne moiety, whereas the acetyloxy group in the target compound offers moderate steric hindrance .
  • Hydrolysis Sensitivity: Acetyloxy esters are prone to hydrolysis under acidic/basic conditions, analogous to the allyloxy-to-amino acid conversion observed in . This reactivity could make the target compound a precursor for carboxylic acids or alcohols .

Spectroscopic and Physical Properties

  • NMR Trends :
    • The acetyloxy group’s carbonyl resonance typically appears at ~170 ppm in ¹³C NMR, distinct from the allyloxy (δ ~60–70 ppm) or dioxaborolane (δ ~25–30 ppm for boron) groups .
    • The thiophene protons in resonate at δ 6.8–7.5 ppm, whereas the acetyloxy methyl group would appear as a singlet at δ ~2.1 ppm in ¹H NMR .
  • Stability : The target compound’s stability under reflux conditions (cf. ) is likely lower than that of the diphenyl-substituted alkyne , which benefits from steric protection.

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